molecular formula C5H6ClN3 B1298880 6-Chloro-3,4-pyridinediamine CAS No. 9030-21-1

6-Chloro-3,4-pyridinediamine

Cat. No. B1298880
CAS RN: 9030-21-1
M. Wt: 143.57 g/mol
InChI Key: OQRXBXNATIHDQO-UHFFFAOYSA-N
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Description

6-Chloro-3,4-pyridinediamine is a chemical compound related to various chlorinated pyridine derivatives. While the specific compound is not directly studied in the provided papers, these papers do discuss related chlorinated pyridines and their properties, which can provide insights into the behavior and characteristics of 6-Chloro-3,4-pyridinediamine.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and specific conditions to introduce chlorine atoms at the desired positions on the pyridine ring. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves careful structural characterization and crystallographic analysis to confirm the placement of chlorine atoms and other substituents on the pyridine ring .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is crucial for understanding their reactivity and interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined using X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and C=H...O interactions that stabilize the crystal structure . Similarly, the structure of a polynuclear copper complex with pyridine ligands shows how chlorines and other substituents can affect the overall geometry and coordination of the complex .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including photolysis and photocatalysis. The study of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, under photolytic conditions showed significant degradation and mineralization, indicating that chlorinated pyridines can be reactive under certain conditions . The identification of degradation products using techniques like LC-MS is essential for understanding the fate of these compounds in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the antimicrobial activities, DNA interaction, and spectroscopic properties of 2-chloro-6-(trifluoromethyl)pyridine were investigated, providing insights into the compound's behavior in biological systems . The study of hydrogen bonding in complexes of pyridine betaine with 2,6-dichloro-4-nitrophenol also highlights the importance of intermolecular interactions in determining the properties of chlorinated pyridines .

Scientific Research Applications

  • Molecular Weight : 143.58
  • IUPAC Name : 6-chloro-3,4-pyridinediamine
  • InChI Code : 1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
  • InChI Key : OQRXBXNATIHDQO-UHFFFAOYSA-N
  • CAS Number : 89182-17-2
  • Preparation Products And Raw materials : 4-Amino-2-chloropyridine, Ammonium hydroxide, DIATOMACEOUS EARTH, Palladium, Ethyl acetate, Nitric acid, Acetic acid, Methanol, Iron, PETROLEUM ETHER .
  • Safety : Signal Word: Warning. Precautionary Statements: P261-P305+P351+P338. Hazard Statements: H302-H315-H319-H335 .
  • Preparation Products And Raw materials : 4-Amino-2-chloropyridine, Ammonium hydroxide, DIATOMACEOUS EARTH, Palladium, Ethyl acetate, Nitric acid, Acetic acid, Methanol, Iron, PETROLEUM ETHER .
  • Safety : Signal Word: Warning. Precautionary Statements: P261-P305+P351+P338. Hazard Statements: H302-H315-H319-H335 .

Safety And Hazards

6-Chloro-3,4-pyridinediamine is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRXBXNATIHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920468
Record name 6-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-pyridinediamine

CAS RN

9030-21-1, 89182-17-2
Record name 6-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorylase, purine nucleoside
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Record name 6-Chloropyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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